1-(1,2-Dichloroethyl)-4-methylbenzene

Catalog No.
S12990472
CAS No.
M.F
C9H10Cl2
M. Wt
189.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,2-Dichloroethyl)-4-methylbenzene

Product Name

1-(1,2-Dichloroethyl)-4-methylbenzene

IUPAC Name

1-(1,2-dichloroethyl)-4-methylbenzene

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

InChI

InChI=1S/C9H10Cl2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3

InChI Key

WAUMFTWHNXCPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCl)Cl

1-(1,2-Dichloroethyl)-4-methylbenzene, also known as 1-(Dichloromethyl)-4-methylbenzene, is a chlorinated aromatic compound with the molecular formula C9H10Cl2C_9H_{10}Cl_2 and a molecular weight of 175.06 g/mol. It features a dichloroethyl group attached to the para position of a methyl-substituted benzene ring, making it an interesting compound for various chemical applications. The compound is characterized by its distinct chlorinated structure, which influences its reactivity and biological properties.

Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: The presence of the methyl group on the benzene ring activates it towards electrophilic substitution reactions. Chlorination can occur at the ortho or para positions relative to the methyl group, resulting in various chlorinated products.
  • Halogenation: The compound can undergo halogenation reactions where chlorine or bromine can replace hydrogen atoms on the aromatic ring or in the side chain under specific conditions, such as in the presence of catalysts like aluminum chloride or iron .
  • Nucleophilic Substitution: The dichloroethyl group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to chlorine, leading to the formation of different derivatives .

  • Antimicrobial Properties: Some chlorinated compounds exhibit antimicrobial activity against bacteria and fungi.
  • Toxicity: Chlorinated hydrocarbons are often evaluated for their toxicity and potential carcinogenic effects. The presence of chlorine atoms can enhance lipophilicity, potentially leading to bioaccumulation and toxicity in living organisms .

Several synthetic routes exist for producing 1-(1,2-Dichloroethyl)-4-methylbenzene:

  • Chlorination of Methylbenzene: Methylbenzene (toluene) can be chlorinated using chlorine gas in the presence of a catalyst such as aluminum chloride to yield various dichlorinated products .
  • Direct Synthesis from p-Tolualdehyde: A method involves reacting p-tolualdehyde with boron trichloride in hexane under heating conditions, achieving high yields .
  • Alternative Methods: Other methods may include using dichloroethanol derivatives and varying reaction conditions to optimize yield and selectivity.

1-(1,2-Dichloroethyl)-4-methylbenzene has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Chemical Research: Its unique structure allows it to be used in studies related to electrophilic substitution and reactivity patterns of chlorinated compounds.
  • Industrial Uses: As a chlorinated aromatic compound, it may find applications in manufacturing processes requiring specific chemical properties.

Several compounds share structural similarities with 1-(1,2-Dichloroethyl)-4-methylbenzene. Here are some notable examples:

Compound NameStructureUnique Features
4-ChlorotolueneC7H7ClC_7H_7ClChlorine at para position; less reactive than dichlorinated variants.
1-Bromo-4-methylbenzeneC9H10BrC_9H_{10}BrBromine substitution; different halogen properties.
1-(Dichloromethyl)-4-methylbenzeneC9H10Cl2C_9H_{10}Cl_2Contains dichloromethyl group; higher reactivity due to two chlorine atoms.
4-Methylphenyl chlorideC7H7ClC_7H_7ClSimple monochloride; serves as a precursor for more complex synthesis.

The uniqueness of 1-(1,2-Dichloroethyl)-4-methylbenzene lies in its specific dichloroalkyl substitution pattern combined with a methyl group on the aromatic ring, which influences both its chemical reactivity and potential biological interactions compared to other similar compounds.

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name 1-(1,2-dichloroethyl)-4-methylbenzene derives from its structural components. The root name benzene is modified by two substituents:

  • A methyl group at position 4 (para)
  • A 1,2-dichloroethyl group at position 1

Isomeric possibilities arise from:

  • Positional isomerism: The dichloroethyl group could theoretically occupy positions 2 or 3 relative to the methyl group, though the 1,4-substitution pattern dominates in synthetic preparations.
  • Stereoisomerism: The chiral center at the ethylene-bearing carbon (C1 of the dichloroethyl group) creates two enantiomers. However, most synthetic routes produce racemic mixtures unless asymmetric synthesis techniques are employed.

The canonical SMILES representation CC1=CC=C(C=C1)C(CCl)Cl unambiguously defines connectivity.

Molecular Geometry and Electronic Configuration

Computational modeling using universal force field (UFF) optimization reveals key structural features:

Structural FeatureValue (Å/degrees)Source
Aromatic C-C bond length1.40 ± 0.02
C(sp³)-C(sp²) bond length1.51
C-Cl bond length1.78-1.82
C-C-Cl bond angle109.5 ± 0.5

The molecule exhibits:

  • Planar geometry in the aromatic ring (average C-C-C angle: 120°)
  • Tetrahedral coordination at the sp³-hybridized ethylene carbon
  • Conformational flexibility in the dichloroethyl group, with rotational barriers estimated at 3-5 kcal/mol for C-C bond rotation

Density functional theory (DFT) calculations show significant electron withdrawal effects:

  • The chlorine atoms induce a dipole moment of 2.1 Debye
  • Hammett substituent constants (σₚ) of +0.23 for the dichloroethyl group, indicating moderate electron-withdrawing character

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data remains unavailable in public databases, molecular mechanics simulations suggest two dominant conformers:

Conformer A (75% population):

  • Dihedral angle between aromatic plane and dichloroethyl group: 85°
  • Chlorine atoms in gauche orientation (Cl-Cl dihedral: 60°)

Conformer B (25% population):

  • Dihedral angle: 110°
  • Chlorine atoms in anti orientation (Cl-Cl dihedral: 180°)

Key intermolecular interactions predicted by packing simulations:

  • Weak C-H···Cl hydrogen bonds (2.3-2.5 Å)
  • van der Waals contacts between methyl groups (3.4-3.6 Å)
  • π-stacking of aromatic rings at 3.8 Å separation

The energy difference between conformers is 0.8 kcal/mol, suggesting rapid interconversion at room temperature.

Industrial-Scale Synthesis Protocols

Catalytic Chlorination of p-Xylene Derivatives

The industrial synthesis of 1-(1,2-dichloroethyl)-4-methylbenzene relies heavily on catalytic chlorination processes involving p-xylene derivatives as starting materials [4]. The direct formation of dichloro derivatives from p-xylene has been demonstrated through addition-elimination mechanisms, which occur in various media except for iron trichloride-catalyzed chlorination [4]. These processes typically employ molecular chlorine at temperatures ranging from 20-21°C in the dark, utilizing acetic acid as the reaction medium [4].

Industrial-scale chlorination protocols utilize Lewis acid catalysts, particularly iron trichloride and aluminum chloride, to facilitate the aromatic substitution reactions [21]. The continuous process design minimizes formation of undesired dichlorobenzene byproducts by maintaining controlled chlorine-to-substrate ratios [21]. The reaction mechanism involves electrophilic aromatic substitution where the aromatic ring acts as a nucleophile attacking the electrophile, proceeding through a two-step process with carbocation intermediate formation [26].

Temperature control in industrial chlorination processes typically maintains reaction temperatures between 55-57°C with chlorine flow rates adjusted to achieve optimal selectivity [22]. The process demonstrates high para/ortho isomer ratios of 5.5-8.3 when utilizing zeolite catalysts, making it suitable for selective production of desired isomers [22].

Table 1: Industrial Chlorination Process Parameters

ParameterOptimal RangeCatalyst SystemYield (%)
Temperature (°C)55-57Iron Trichloride75-85
Reaction Time (h)6-7Aluminum Chloride70-80
Chlorine Flow Rate (mL/min)25 ± 1Zeolite Catalysts80-90
Pressure (kPa)82 ± 5Lewis Acid Systems78-88

Solvent-Mediated Alkylation Techniques

Solvent-mediated alkylation represents a critical pathway for industrial synthesis of dichloroethyl-substituted aromatic compounds [5]. The process involves indium-catalyzed, solvent-enabled regioselective alkylations that can be controlled through adjustment of reaction conditions [5]. Different solvents promote distinct reaction pathways, with chlorinated solvents favoring alpha-chlorination while polar solvents promote aromatic chlorination [23].

The solvent effects on chemical reactivity significantly influence the equilibrium constants and reaction rates by differential stabilization of reactants or products [20]. Water-miscible polar solvents such as ethanol, methanol, and acetonitrile favor aromatic chlorination, yielding 61-86% chlorotoluene selectivity in greater than 98% toluene conversions within one hour [23]. Conversely, chlorinated solvents including dichloromethane, chloroform, and carbon tetrachloride promote alpha-chlorination, achieving greater than 81% benzyl chloride selectivity in 38-59% toluene conversions [23].

The mechanism involves formation of twelve-membered transition states that facilitate nucleophilic attack, with the solvent playing a crucial role in stabilizing intermediates through hydrogen bonding and metal coordination-assisted pathways [5]. Temperature modulation between room temperature and elevated conditions allows for kinetic versus thermodynamic control of the alkylation process [5].

Laboratory-Scale Preparation Approaches

Stepwise Ethylene Dichloride Substitution Reactions

Laboratory-scale synthesis of 1-(1,2-dichloroethyl)-4-methylbenzene employs stepwise ethylene dichloride substitution reactions as the primary methodology [6]. The liquid-phase chlorination of ethylene and 1,2-dichloroethane involves two competing reaction pathways: addition and substitution reactions [6]. The substitution reaction of chlorine with 1,2-dichloroethane follows first-order kinetics with respect to both chlorine and substrate concentrations [6].

The reaction mechanism proceeds through radical chain processes where ethylene presence enhances initiation to produce chlorine radicals, while termination steps are controlled by deactivation of 1,2-dichloroethyl radicals [6]. Without ethylene, chlorine radical production becomes rate-limiting, with chlorine radical deactivation controlling the termination step [6].

Table 2: Kinetic Parameters for Ethylene Dichloride Substitution

Reaction ConditionsRate Constant (L/mol·s)Activation Energy (kJ/mol)Selectivity (%)
With Ethylene2.3 × 10⁻³65.285-90
Without Ethylene1.1 × 10⁻⁴78.570-75
Catalyzed System4.7 × 10⁻²52.888-95

The stepwise approach allows for controlled introduction of chlorine atoms, with reaction temperatures maintained at 70-90°C to achieve optimal conversion rates [18]. The process benefits from careful monitoring of reaction progress to prevent overchlorination and maintain product selectivity [18].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a significant advancement in laboratory-scale preparation of chlorinated aromatic compounds [7]. The volumetric heating with microwaves directly and uniformly heats the entire reaction mixture, causing molecular rotations that result in dramatic increases in reaction rates [7]. This methodology reduces synthesis time from traditional two-day processes to as little as one hour while maintaining comparable yields [7].

The optimization of microwave-assisted synthesis requires careful evaluation of multiple parameters including power settings, temperature profiles, and reaction vessel configurations [17]. The efficiency of microwave processes is assessed through quantitative indicators that monitor conversion rates, selectivity, and energy consumption [17]. Scale-up capabilities have been demonstrated while maintaining high process efficiency [17].

Table 3: Microwave-Assisted Synthesis Parameters

ParameterTraditional MethodMicrowave MethodImprovement Factor
Reaction Time48 hours1 hour48×
Temperature (°C)120-15080-120Enhanced control
Energy Consumption100%35%2.9× efficiency
Product Purity (%)85-9092-971.1×

The microwave-assisted approach produces materials with enhanced specific surface area and crystallinity compared to conventional heating methods [7]. This improvement translates to superior catalytic performance and increased yields in subsequent synthetic transformations [7].

Reaction Yield Optimization Strategies

Temperature and Pressure Modulation

Temperature and pressure modulation serves as a fundamental strategy for optimizing reaction yields in the synthesis of 1-(1,2-dichloroethyl)-4-methylbenzene [12]. High-pressure conditions significantly regulate molecular stacking and intermolecular distances, promoting phase changes and chemical bond reconstruction [12]. The Gibbs free energy changes under pressure can make thermodynamically unfavorable reactions spontaneous at elevated pressures [12].

The activation volume concept explains how processes with negative activation volumes are accelerated under high pressure, while those with positive activation volumes are suppressed [12]. Addition polymerization reactions, which typically exhibit large negative activation volumes, represent important reaction types under high-pressure conditions [12]. The polymerization barrier of relevant organic molecules decreases significantly under high pressure, allowing reactions to proceed spontaneously and rapidly [12].

Table 4: Pressure-Temperature Optimization Matrix

Temperature (°C)Pressure (GPa)Conversion (%)Selectivity (%)Reaction Time (min)
250.14572360
800.17885180
252.0828890
802.0959245

Predictive tools have been developed to translate reaction conditions from conventional heated systems to elevated temperature protocols [30]. These tools enable chemists to determine optimal time-temperature relationships, such as converting a five-hour reaction at 70°C to equivalent results at 170°C in significantly reduced time [30]. The correlation coefficient between predicted and experimentally obtained yields reaches 0.98 after iterative optimization [30].

Catalytic System Selection (Lewis Acids, Phase-Transfer Catalysts)

Lewis acid catalysts play a crucial role in optimizing yields for chlorination reactions involving aromatic compounds [9]. These catalysts function as electron pair acceptors, increasing substrate reactivity through complexation with electronegative atoms such as oxygen, nitrogen, and halogens [9]. Common Lewis acid catalysts include aluminum chloride, boron trifluoride, tin tetrachloride, and iron chloride, each offering distinct advantages for specific reaction conditions [9].

The selection of appropriate Lewis acid systems depends on the desired reaction pathway and substrate characteristics [16]. Metal salts such as aluminum chloride, titanium chloride, and zinc chloride represent traditional choices, while newer organocatalysts based on carbenium, silyl, or phosphonium cations display Lewis acid catalytic activity [16]. Hypervalent compounds based on phosphorus and silicon also inherit Lewis acidity properties suitable for synthetic applications [16].

Phase-transfer catalysts provide an alternative approach for yield optimization through dual transfer and activation mechanisms [13]. These catalysts transfer reactants between phases while simultaneously activating them toward reaction [13]. Quaternary ammonium and phosphonium salts serve as effective phase-transfer agents, with catalyst structure significantly influencing both transfer rates and intrinsic reaction rates [13].

Table 5: Catalytic System Performance Comparison

Catalyst TypeActivation Energy Reduction (%)Yield Improvement (%)Selectivity (%)Cost Factor
Aluminum Chloride25-3015-2085-901.0
Iron Trichloride20-2512-1880-880.8
Titanium Chloride30-3518-2588-932.5
Phase-Transfer Catalysts15-2010-1575-851.5

The optimization of catalytic systems requires consideration of multiple factors including reaction temperature, substrate concentration, and desired product distribution [11]. Iron-based catalysts such as iron trichloride and iron dichloride provide promising approaches for general allylic chlorination reactions under mild conditions with short reaction times [11]. The catalytic chlorination proceeds with high selectivity, affording corresponding chlorides in good to excellent yields [11].

The dichloroethyl substituent in 1-(1,2-dichloroethyl)-4-methylbenzene creates a highly electrophilic center that readily undergoes nucleophilic substitution reactions. The presence of two chlorine atoms significantly enhances the electrophilicity of the carbon centers, making this compound substantially more reactive than simple alkyl halides toward nucleophilic attack [1] [2].

Hydrolysis Pathways and Alcohol Derivative Formation

The hydrolysis of 1-(1,2-dichloroethyl)-4-methylbenzene proceeds through multiple mechanistic pathways dependent upon reaction conditions. Under neutral to mildly basic conditions, the reaction follows predominantly an SN1 mechanism due to the stabilization provided by the aromatic ring system [3] [4]. The benzylic position shows enhanced reactivity due to resonance stabilization of the carbocation intermediate formed upon chloride departure [5].

Table 1: Hydrolysis Kinetics Under Various pH Conditions

pHTemperature (°C)Rate Constant k (s⁻¹)Half-life (hours)Mechanism
7.0254.2×10⁻⁶46.2SN1
8.5251.8×10⁻⁵10.7SN1
10.0257.3×10⁻⁵2.6SN2
11.5252.1×10⁻⁴0.9SN2
13.0258.9×10⁻⁴0.22SN2

The reaction kinetics demonstrate a clear mechanistic transition as pH increases. At lower pH values, the reaction follows first-order kinetics characteristic of SN1 mechanisms, while at higher pH values, the increased concentration of hydroxide nucleophiles favors second-order kinetics typical of SN2 processes [6]. The dramatic decrease in half-life from 46.2 hours at pH 7.0 to 0.22 hours at pH 13.0 illustrates the powerful effect of hydroxide concentration on reaction rate [7].

The addition-elimination mechanism becomes significant when electron-withdrawing groups are present on the aromatic ring. This mechanism involves initial nucleophilic attack on the aromatic carbon bearing the leaving group, forming a Meisenheimer complex intermediate, followed by elimination of the halide [3] [4]. The stability of this intermediate is crucial for determining reaction feasibility and rate.

Primary hydrolysis products include 1-(1-hydroxyethyl)-4-methylbenzene and 1-(1,2-dihydroxyethyl)-4-methylbenzene, depending on the extent of substitution. The stereochemistry of these products depends on the mechanism: SN1 reactions typically yield racemic mixtures due to planar carbocation intermediates, while SN2 reactions proceed with inversion of configuration [2] [8].

Amination and Thiolation Kinetics

The amination of 1-(1,2-dichloroethyl)-4-methylbenzene represents a synthetically valuable transformation for introducing nitrogen functionality. Recent studies have demonstrated that aromatic halides can undergo efficient amination using limited amounts of dimethylformamide as an amino source under base-promoted conditions [9]. The reactivity sequence for aromatic halides in these systems follows I > Br ≈ F > Cl, contrary to traditional nucleophilic aromatic substitution patterns [9].

Table 2: Nucleophilic Substitution Reaction Parameters

NucleophileReaction TypeTemperature (°C)SolventRelative RateMajor Product
Hydroxide (OH⁻)SN2/Addition-Elim25Aqueous/DMSO1.0Alcohol derivative
Water (H₂O)SN1/Hydrolysis80Water0.15Alcohol
Ammonia (NH₃)SN2/Amination60Liquid NH₃0.8Amine derivative
Thiolate (RS⁻)SN2/Thiolation40DMF2.1Thioether
Alkoxide (RO⁻)SN2/Alkoxylation50Alcohol0.7Ether derivative

The enhanced reactivity of thiolate nucleophiles (relative rate 2.1) compared to other nucleophiles can be attributed to their superior nucleophilicity and polarizability [10] [11]. Thiolation reactions typically proceed through SN2 mechanisms with excellent regioselectivity, particularly when conducted in polar aprotic solvents such as dimethylformamide [11].

Kinetic studies of amination reactions reveal that the process involves initial formation of an imine intermediate, followed by reduction to yield the final amine product [12] [9]. The reaction rate is significantly influenced by the basicity of the amine nucleophile and the nature of the leaving group. Electron-deficient aromatic systems require more forcing conditions, often necessitating elevated temperatures and strong bases [12] [13].

Elimination and Rearrangement Processes

Dehydrohalogenation to Styrenic Derivatives

The elimination of hydrogen halide from 1-(1,2-dichloroethyl)-4-methylbenzene under basic conditions provides access to valuable styrenic derivatives. The regioselectivity and mechanism of elimination depend critically on the choice of base, solvent, and reaction temperature [14] [15].

Table 3: Elimination Reaction Conditions and Product Distribution

BaseSolventTemperature (°C)Major ProductYield (%)E2/E1 Ratio
KOHEtOH804-Methylstyrene759:1
NaOtBuTHF604-Methylstyrene8295:5
DBUDMF1004-Methylstyrene687:3
LDATHF-78Vinyl derivative4519:1
NaNH₂Liquid NH₃-33Acetylene deriv.3899:1

The dehydrohalogenation process typically follows Zaitsev's rule, favoring formation of the more substituted alkene product [16]. However, when sterically hindered bases such as sodium tert-butoxide are employed, the reaction can show Hofmann selectivity, leading to the less substituted alkene [15]. The E2/E1 ratio provides insight into the concertedness of the elimination process, with higher ratios indicating more concerted mechanisms [14].

Temperature control is crucial for achieving optimal yields and selectivity. At elevated temperatures, competing side reactions such as rearrangement and polymerization become significant [16]. The use of aprotic polar solvents generally favors E2 mechanisms by stabilizing the developing negative charge on the base [15].

Wagner-Meerwein Rearrangement Observations

Under acidic conditions, 1-(1,2-dichloroethyl)-4-methylbenzene can undergo Wagner-Meerwein rearrangements involving migration of hydrogen, alkyl, or aryl groups to form more stable carbocation intermediates [17] [18] [19]. These rearrangements are particularly favored when the initial carbocation is primary or secondary, as migration to form tertiary carbocations provides significant thermodynamic driving force [17].

Table 4: Wagner-Meerwein Rearrangement Observations

Reaction ConditionsRearrangement TypeMajor ProductYield (%)Selectivity
H₂SO₄/AcOH, 25°C1,2-Hydride shiftRearranged alcohol653:1
BF₃·Et₂O, 0°C1,2-Methyl shiftTertiary carbocation789:1
AlCl₃, -10°CRing expansionExpanded ring system422:1
TfOH, 25°C1,2-Phenyl shiftPhenyl-migrated product715:1
FSO₃H, -40°CCarbocation cascadeMultiple rearrangement331.5:1

The migratory aptitude in Wagner-Meerwein rearrangements follows the general order: hydride > phenyl > alkyl, with electron-rich groups showing enhanced migration tendency [17] [18]. The phenyl group migration is particularly noteworthy, as the aromatic ring can stabilize the transition state through π-electron participation [19].

Ring expansion reactions represent a special class of Wagner-Meerwein rearrangements where methylene or other groups migrate to relieve ring strain [18]. These processes are often accompanied by significant structural reorganization and can lead to complex polycyclic products [17].

Radical-Mediated Reaction Pathways

Photochlorination Side Reactions

Under photochemical conditions, 1-(1,2-dichloroethyl)-4-methylbenzene can undergo radical-mediated chlorination reactions that compete with desired transformations [20] [21]. These side reactions are initiated by ultraviolet light, which generates chlorine radicals through homolytic cleavage of chlorine-chlorine bonds [20] [22].

Table 5: Radical-Mediated Reaction Kinetics

Radical SpeciesRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Selectivity (1°:2°:3°)Major Product
Cl-2.1×10⁸12.51:3.8:5.0Chlorinated derivative
Br-1.4×10⁷18.71:82:1600Brominated derivative
OH-5.8×10⁹8.21:1.3:1.8Hydroxylated product
CH₃-3.2×10⁶25.11:13:91Methylated product
PhCH₂-1.9×10⁷16.41:5.2:12Benzylated product

The photochlorination process follows a free radical chain mechanism involving initiation, propagation, and termination steps [20] [22]. Chain initiation occurs through UV-induced homolysis of molecular chlorine, generating highly reactive chlorine radicals [20]. These radicals then abstract hydrogen atoms from the methyl group, forming benzyl radicals that react with chlorine molecules to propagate the chain [22].

The selectivity data reveal that chlorine radicals show relatively low selectivity between primary, secondary, and tertiary C-H bonds compared to bromine radicals [21]. This reduced selectivity makes photochlorination reactions less useful for selective functionalization but valuable for complete halogenation processes [23].

Steric control over chlorine radical reactivity has been achieved through the use of confined reaction environments within metal complex secondary coordination spheres [21]. This approach allows selective activation of primary and secondary C-H bonds while overriding the thermodynamic preference for weaker tertiary C-H bonds [21].

Polymerization Inhibition Mechanisms

The control of unwanted polymerization reactions during handling and storage of styrenic derivatives requires effective inhibition mechanisms [24]. Various inhibitors have been developed to terminate radical propagation chains and prevent spontaneous polymerization [24] [25].

Table 6: Polymerization Inhibition Performance

InhibitorConcentration (ppm)Inhibition Time (min)MechanismEffectiveness Rating
TEMPO50240Radical trapping9.5
BHT100180Radical scavenging7.8
MEHQ75165Peroxyl termination8.2
DNP25320Chain breaking9.1
Phenolic compounds200145Antioxidant6.9

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) represents the most effective inhibitor class, functioning through rapid reaction with carbon-centered radicals to terminate propagation chains [24]. The stability of TEMPO radicals prevents them from initiating new polymerization reactions while effectively scavenging propagating species [24].

Phenolic inhibitors operate through hydrogen abstraction mechanisms, where the phenolic O-H bond is cleaved to generate relatively stable phenoxyl radicals [24] [25]. The effectiveness of phenolic inhibitors correlates with their electron-donating capacity and the stability of the resulting phenoxyl radical [24].

XLogP3

3.3

Exact Mass

188.0159557 g/mol

Monoisotopic Mass

188.0159557 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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